molecular formula C11H18 B056998 1,3-Di(propan-2-yl)cyclopenta-1,3-diene CAS No. 123278-27-3

1,3-Di(propan-2-yl)cyclopenta-1,3-diene

Cat. No.: B056998
CAS No.: 123278-27-3
M. Wt: 150.26 g/mol
InChI Key: QCEFTGHIXRHYPC-UHFFFAOYSA-N
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Description

1,3-Diisopropyl-1,3-cyclopentadiene is an organic compound with the molecular formula C11H18. It is a derivative of cyclopentadiene, where two isopropyl groups are attached to the 1 and 3 positions of the cyclopentadiene ring. This compound is known for its unique structural properties and reactivity, making it a subject of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diisopropyl-1,3-cyclopentadiene can be synthesized through several methods. One common approach involves the alkylation of cyclopentadiene with isopropyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In an industrial setting, the production of 1,3-Diisopropyl-1,3-cyclopentadiene may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,3-Diisopropyl-1,3-cyclopentadiene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3-Diisopropyl-1,3-cyclopentadiene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Diisopropyl-1,3-cyclopentadiene and its derivatives involves interactions with specific molecular targets and pathways. For example, in catalytic applications, the compound forms stable complexes with transition metals, facilitating various chemical transformations. In biological systems, its derivatives may interact with cellular receptors or enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diisopropyl-1,3-cyclopentadiene is unique due to the presence of bulky isopropyl groups, which influence its reactivity and steric properties. This makes it particularly useful in the synthesis of sterically hindered ligands and complexes, offering advantages in selectivity and stability in catalytic processes .

Properties

CAS No.

123278-27-3

Molecular Formula

C11H18

Molecular Weight

150.26 g/mol

IUPAC Name

1,3-di(propan-2-yl)cyclopenta-1,3-diene

InChI

InChI=1S/C11H18/c1-8(2)10-5-6-11(7-10)9(3)4/h5,7-9H,6H2,1-4H3

InChI Key

QCEFTGHIXRHYPC-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=CC1)C(C)C

Canonical SMILES

CC(C)C1=CC(=CC1)C(C)C

Synonyms

1,3-Cyclopentadiene,1,3-bis(1-methylethyl)-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

Therefore, 1,3-diisopropylcyclopentadiene was selected as the starting point for the synthesis. Unfortunately, the reported syntheses of 1,3-diisopropylcyclopentadiene gave low yields since the final step was always separation of the 1,3 product from the 1,2 product. A more selective method was found by extension of work by Nile in which he prepared a number of 1,3 disubstituted cyclopentadienes using a fulvene route. Using this method, reaction of isopropylcyclopentadiene with acetone catalyzed by pyrrolidine gave the 3-isopropyl-6,6-dimethylfulvene. Subsequent reduction of the fulvene with LAH and hydrolysis provided 1,3-diisopropylcyclopentadiene, "iPr2Cp." ##STR10##
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